N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide
Description
N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide (CAS: 2172940-52-0) is a synthetic acetamide derivative with the molecular formula C24H26N2O3 and a molecular weight of 390.475 g/mol . Its structure features:
- A central acetamide backbone.
- Two benzyloxy groups: one attached to the carbonyl carbon and another on the ethyl side chain.
- A 4-aminophenyl group linked to the nitrogen atom.
The compound's SMILES notation (Nc1ccc(cc1)N(CCOCc2ccccc2)C(=O)COCc3ccccc3) and IUPAC name reflect its dual benzyloxy substitution and aromatic amine moiety.
Properties
Molecular Formula |
C24H26N2O3 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide |
InChI |
InChI=1S/C24H26N2O3/c25-22-11-13-23(14-12-22)26(15-16-28-17-20-7-3-1-4-8-20)24(27)19-29-18-21-9-5-2-6-10-21/h1-14H,15-19,25H2 |
InChI Key |
DJPQMNNFJCOKAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)N)C(=O)COCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide
Stepwise Synthetic Route
Step 1: Synthesis of 4-(Benzyloxy)phenyl Precursors
- Starting from 4-cyanophenol or 4-aminophenol, the phenolic hydroxyl group is alkylated using benzyl bromide in the presence of potassium carbonate (K2CO3) as a base.
- The reaction is carried out in acetone under reflux conditions (~56 °C) for about 4 hours.
- This yields 4-(benzyloxy)benzonitriles or 4-(benzyloxy)phenyl derivatives in high yields (92–99%).
| Reagents | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| 4-Cyanophenol + Benzyl bromide + K2CO3 | Acetone, reflux 4 h | 92–99 | 4-(Benzyloxy)benzonitriles |
Step 2: Reduction of Nitrile to Amino Group
- The nitrile group is reduced to the corresponding amine using lithium aluminum hydride (LiAlH4).
- The reaction is performed in tetrahydrofuran (THF) at 0 °C initially, followed by stirring at room temperature for 16 hours.
- Hydrolysis is then carried out in basic medium (NaOH) for 12 hours to obtain 4-(benzyloxy)benzylamines.
| Reagents | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| 4-(Benzyloxy)benzonitrile + LiAlH4 | THF, 0 °C to 25 °C, 16 h + NaOH hydrolysis 12 h | High (not specified) | 4-(Benzyloxy)benzylamines |
Step 3: Formation of N-(4-Aminophenyl)acetamide Core
- The amino group on the 4-aminophenyl intermediate is acylated with chloroacetyl chloride or similar acylating agents to form the acetamide linkage.
- This step may be performed in the presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl formed.
- Solvents like dichloromethane or dimethylformamide (DMF) are commonly used.
| Reagents | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| 4-Aminophenyl derivative + Chloroacetyl chloride + Base | DCM or DMF, room temperature | Moderate to high | N-(4-Aminophenyl)acetamide |
Step 4: Introduction of Benzyloxyethyl Side Chain
- The secondary amide nitrogen is alkylated with 2-(benzyloxy)ethyl halides (e.g., bromides) to introduce the N-(2-(benzyloxy)ethyl) substituent.
- This alkylation is typically carried out under basic conditions, often using potassium carbonate or sodium hydride as a base in polar aprotic solvents like DMF or DMSO.
| Reagents | Conditions | Yield (%) | Product Type |
|---|---|---|---|
| N-(4-Aminophenyl)acetamide + 2-(Benzyloxy)ethyl bromide + Base | DMF or DMSO, room temp | Moderate to high | N-(4-Aminophenyl)-N-(2-(benzyloxy)ethyl)acetamide |
Step 5: Final Purification
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Cyanophenol | Benzyl bromide, K2CO3, Acetone, reflux 4 h | 4-(Benzyloxy)benzonitrile | 92–99 |
| 2 | 4-(Benzyloxy)benzonitrile | LiAlH4, THF 0 °C to 25 °C, NaOH hydrolysis | 4-(Benzyloxy)benzylamine | High (not specified) |
| 3 | 4-(Benzyloxy)benzylamine | Chloroacetyl chloride, Base, DCM or DMF | N-(4-Aminophenyl)acetamide | Moderate to high |
| 4 | N-(4-Aminophenyl)acetamide | 2-(Benzyloxy)ethyl bromide, Base, DMF or DMSO | N-(4-Aminophenyl)-N-(2-(benzyloxy)ethyl)acetamide | Moderate to high |
| 5 | Crude product | Silica gel chromatography | Pure this compound | ≥90 purity |
Analytical and Characterization Data
- Spectroscopic Data: NMR (1H, 13C) and mass spectrometry confirm the structure and purity of intermediates and final product.
- HPLC Conditions: Reverse-phase C18 column, UV detection at 260 nm, gradient elution with water (0.1% acetic acid) and acetonitrile/methanol mixture.
- Purity: Typically ≥90% after chromatographic purification.
Chemical Reactions Analysis
Key Synthetic Pathways
The compound is synthesized through three primary stages:
Stage 1: Alkylation of Phenolic Precursors
4-Cyanophenol or 4-nitrophenol derivatives undergo benzylation to introduce benzyloxy groups. For example:
-
Reaction : 4-Cyanophenol + Benzyl bromide → 4-(Benzyloxy)benzonitrile
-
Conditions : K₂CO₃, acetone, reflux (56°C, 4 h)
Stage 2: Reduction of Nitriles/Nitro Groups
The nitrile or nitro group is reduced to a primary amine:
-
Reagents : LiAlH₄ (for nitriles) or SnCl₂·H₂O (for nitro groups)
-
Conditions : THF at 0°C (LiAlH₄) or ethanol reflux (SnCl₂)
Stage 3: Amidation and Functionalization
The amine intermediate reacts with chloroacetyl chloride or maleic anhydride to form acetamide linkages:
-
Example :
Detailed Reaction Table
Mechanistic Insights
-
Benzylation : A nucleophilic aromatic substitution where the phenolic oxygen attacks benzyl bromide, facilitated by K₂CO₃ as a base .
-
Reductive Amination : Imine intermediates form between benzaldehyde and primary amines, followed by NaBH₄ reduction to stabilize the secondary amine .
-
Selenocyanate Incorporation : Sodium benzeneselenolate substitutes chloride in chloroacetamide derivatives, introducing selenium for enhanced bioactivity .
Purification and Byproduct Management
-
Silica Gel Chromatography : Used to isolate intermediates (e.g., 4-(benzyloxy)benzylamines) with yields improved to >90% after optimization .
-
Aqueous Workup : NaHCO₃ washes remove acidic byproducts during amidation steps .
Functional Analogues and Modifications
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with cellular membranes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s unique properties arise from its dual benzyloxy groups and aminophenyl substitution. Comparisons with analogs highlight key differences:
Key Observations :
Biological Activity
N-(4-Aminophenyl)-2-(benzyloxy)-N-(2-(benzyloxy)ethyl)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by case studies and research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through a multi-step process involving the reaction of 4-aminophenol with benzyloxyethyl derivatives, followed by acetylation. The synthetic pathway is crucial for establishing the compound's purity and yield, which directly influences its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor properties of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HCT116 (Colon Cancer)
- A549 (Lung Cancer)
The compound exhibited IC50 values indicating significant cytotoxicity. For instance, in a study evaluating similar derivatives, compounds showed IC50 values ranging from 10 µM to 30 µM against MCF-7 cells, suggesting that this compound may have comparable or superior activity .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity. It has been tested against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness. For example, one study reported MIC values ranging from 50 µg/mL to 100 µg/mL against these pathogens, indicating a potential role as an antimicrobial agent .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of key signaling pathways associated with cell proliferation.
Study on Antitumor Activity
In a pivotal study published in MDPI , researchers synthesized various derivatives of compounds related to this compound and evaluated their antitumor activities against a panel of human cancer cell lines. The results indicated that modifications to the benzyloxy groups significantly influenced the cytotoxicity profiles, with certain derivatives showing enhanced activity compared to the parent compound .
Antimicrobial Efficacy Assessment
A comprehensive evaluation conducted by PubMed assessed the antimicrobial properties of similar acetamides. The study revealed that compounds with structural similarities to this compound displayed promising activity against resistant bacterial strains, suggesting potential applications in treating infections caused by multi-drug resistant organisms .
Q & A
Q. Advanced: How can synthetic yields be optimized for intermediates with competing side reactions?
Methodological Answer: Optimization strategies include:
- Temperature Control : Lowering reaction temperatures during coupling steps (e.g., 4°C for acyl chloride additions, as in ) to minimize hydrolysis.
- Protecting Groups : Use Boc-protected amines () to prevent undesired side reactions.
- Catalyst Screening : Test alternatives to Pd/C () for hydrogenation, such as Pt/C or Raney Ni, to improve selectivity.
- Solvent Selection : Polar aprotic solvents (e.g., DCM or chloroform) enhance reaction efficiency for amide couplings .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
Q. Advanced: How can researchers resolve contradictions in NMR data for structurally similar impurities?
Methodological Answer:
- 2D NMR : Use COSY and HSQC to differentiate overlapping signals (e.g., benzyloxy vs. ethyloxy protons).
- Deuterated Solvent Variation : Compare spectra in DMSO-d₆ vs. CDCl₃ () to clarify solvent-induced shifts.
- Spiking Experiments : Add authentic samples of suspected impurities (e.g., deprotected intermediates) to identify contaminant peaks .
Basic: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
Q. Advanced: What mechanisms explain its instability in acidic/basic environments?
Methodological Answer:
- pH-Dependent Hydrolysis : The acetamide bond undergoes acid-catalyzed cleavage (via protonation of the carbonyl) or base-mediated nucleophilic attack (e.g., hydroxide ions).
- Benzyloxy Deprotection : Strong acids (e.g., HBr in acetic acid) may cleave benzyl ethers (). Mitigate by storing at neutral pH and low temperatures .
Basic: What are the typical applications of this compound in academic research?
Methodological Answer:
Q. Advanced: How can its biological activity be rationalized using computational modeling?
Methodological Answer:
- Docking Studies : Use software like AutoDock to predict binding to targets (e.g., Hsp90’s ATP-binding pocket).
- QSAR Analysis : Correlate substituent effects (e.g., benzyloxy vs. methoxy) with activity data ().
- MD Simulations : Assess conformational stability of the acetamide backbone in aqueous vs. lipid environments .
Basic: How are purity and yield quantified during synthesis?
Methodological Answer:
- HPLC/GC : Quantify impurities (<0.5% by ICH guidelines).
- Gravimetric Analysis : Calculate yield after crystallization ().
Q. Advanced: What strategies address low yields in benzyloxy group installation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
